2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane
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Overview
Description
2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane is an organic compound with the molecular formula C₉H₁₅BrO It is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to an oxirane ring
Scientific Research Applications
2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane typically involves the reaction of cyclopentylmethyl bromide with an epoxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the oxirane ring can lead to the formation of diols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include diols.
Mechanism of Action
The mechanism of action of 2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethyl bromide: Similar structure but lacks the oxirane ring.
Epoxides: Compounds with an oxirane ring but different substituents.
Bromomethyl derivatives: Compounds with a bromomethyl group attached to different ring systems.
Uniqueness
2-[[1-(Bromomethyl)cyclopentyl]methyl]oxirane is unique due to the combination of a bromomethyl group, a cyclopentyl ring, and an oxirane ring in its structure. This unique combination imparts specific reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[[1-(bromomethyl)cyclopentyl]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c10-7-9(3-1-2-4-9)5-8-6-11-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAJAKVXXIOIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2CO2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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